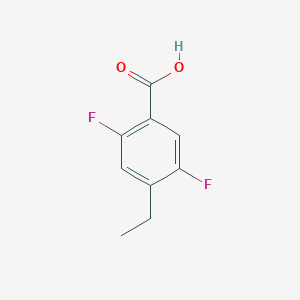

4-Ethyl-2,5-difluorobenzoic acid

Description

Significance of Fluorinated Aromatic Carboxylic Acids as Synthetic Synthons

Fluorinated aromatic carboxylic acids are highly valued as synthetic synthons, or building blocks, in organic synthesis. lookchem.com Their utility stems from the unique electronic properties conferred by the fluorine substituents, which can influence the reactivity of both the carboxylic acid group and the aromatic ring. These compounds serve as crucial intermediates for creating more complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. hokudai.ac.jplookchem.com The development of novel synthetic methods, such as the direct carboxylation of readily available fluoroaromatics using carbon dioxide and electrolysis, is expanding the library of these building blocks, making previously hard-to-synthesize compounds more accessible. hokudai.ac.jp Acyl fluorides, derived from carboxylic acids, are noted for their stability and utility as reagents for producing esters, amides, and ketones. nih.gov

Overview of Difluorobenzoic Acid Scaffolds in Advanced Chemical Research

Within the family of fluorinated benzoic acids, difluorobenzoic acid scaffolds are of particular interest in advanced chemical research. Isomers such as 2,4-difluorobenzoic acid, 2,5-difluorobenzoic acid, and 2,6-difluorobenzoic acid are used in various synthetic applications. sigmaaldrich.comresearchgate.netsigmaaldrich.com For instance, 2,4-difluorobenzoic acid has been studied for its molecular conformation and electronic transitions, sigmaaldrich.com while 2,5-difluorobenzoic acid has been quantified in environmental samples using advanced analytical techniques. sigmaaldrich.com The specific positioning of the two fluorine atoms on the benzene (B151609) ring allows for fine-tuning of the molecule's properties and reactivity, making these scaffolds versatile for targeted applications. Research has explored their synthesis through various means, including from commercially available precursors via reaction sequences like nitration, reduction, diazotisation, and chlorination. researchgate.net

Structural and Electronic Considerations in Fluorinated Aromatic Systems

The addition of fluorine atoms can enhance the thermal and chemical resistance of the aromatic system. nih.gov This increased stability is partly explained by the creation of new π-orbitals from the fluorine atoms that are lower in energy than the original aromatic orbitals, a concept referred to as "fluoromaticity". nih.govacs.org These electronic effects also lower the pKa of the carboxylic acid group compared to non-fluorinated analogs, making the acid stronger. In ortho-substituted derivatives, intramolecular interactions between the carboxylic group and the halogen substituents are of particular structural interest. nih.gov

Properties of 4-Ethyl-2,5-difluorobenzoic acid

The specific compound of interest, this compound, is a difluorinated benzoic acid derivative. Its chemical identity and some of its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 2091530-14-0 | chemicalbook.combldpharm.com |

| Molecular Formula | C₉H₈F₂O₂ | chemnet.com (analogue) |

| Molecular Weight | 186.16 g/mol | chemnet.com (analogue) |

Mentioned Compounds

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2O2 |

|---|---|

Molecular Weight |

186.15 g/mol |

IUPAC Name |

4-ethyl-2,5-difluorobenzoic acid |

InChI |

InChI=1S/C9H8F2O2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2H2,1H3,(H,12,13) |

InChI Key |

PKOYZJCWRGBZQD-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(C=C1F)C(=O)O)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 4 Ethyl 2,5 Difluorobenzoic Acid

Electrophilic Aromatic Substitution Reactions on the Fluorinated Benzene (B151609) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org The outcome of such reactions on a substituted benzene ring is determined by the directing effects and the activating or deactivating nature of the substituents already present. masterorganicchemistry.com

In 4-Ethyl-2,5-difluorobenzoic acid, the substituents have competing influences:

Carboxylic Acid (-COOH): This group is strongly deactivating and a meta-director. It withdraws electron density from the ring, making substitution slower. It directs incoming electrophiles to positions 3 and 5.

Fluorine (-F): Halogens are deactivating due to their inductive electron withdrawal but are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. The fluorine at C2 directs to C3 and C5, while the fluorine at C5 directs to C4 (blocked by the ethyl group) and C6.

Ethyl (-CH₂CH₃): Alkyl groups are activating and ortho, para-directors. The ethyl group at C4 directs incoming electrophiles to C3 and C5.

Considering these effects, the two available positions for substitution are C3 and C6.

Position C3: This position is meta to the carboxylic acid, ortho to the fluorine at C2, and ortho to the ethyl group at C4. The directing effects of the ethyl and C2-fluoro groups align to favor substitution at this position.

Position C6: This position is ortho to the carboxylic acid and ortho to the fluorine at C5.

Nucleophilic Aromatic Substitution Reactions at Fluorine-Substituted Positions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the ring is substituted with strong electron-withdrawing groups. mdpi.com The carboxylic acid and the second fluorine atom act as activating groups for the substitution of one of the fluorine atoms on the this compound ring.

The SNAr mechanism involves the attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of electron-withdrawing groups, especially at the ortho and para positions relative to the leaving group, stabilizes this intermediate and facilitates the reaction. mdpi.com In this compound, both fluorine atoms are in positions activated by the para carboxylic acid group (relative to C2-F) and the ortho carboxylic acid group (relative to C5-F). This makes them susceptible to displacement by strong nucleophiles such as alkoxides, amines, or thiolates. The regioselectivity of the attack would depend on the specific nucleophile and reaction conditions.

Chemical Conversions Involving the Carboxylic Acid Functional Group

The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification is a common derivatization of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a standard method. globalscientificjournal.com For this compound, reaction with an alcohol like ethanol (B145695), typically under reflux with a catalytic amount of sulfuric acid, would yield the corresponding ethyl ester, Ethyl 4-ethyl-2,5-difluorobenzoate. nih.gov The process involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water.

Similar fluorinated benzoic acids are readily converted to their esters. For example, 4-amino-3,5-difluorobenzoic acid is esterified with ethanol and sulfuric acid under reflux to produce ethyl 4-amino-3,5-difluorobenzoate in high yield. nih.gov

Table 1: Representative Esterification Conditions for Fluorinated Benzoic Acids

| Starting Material | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| 4-amino-3,5-difluorobenzoic acid | Ethanol, H₂SO₄ (cat.) | Reflux, 10 hours | Ethyl 4-amino-3,5-difluorobenzoate | nih.gov |

| 4-amino-2,6-difluorobenzoic acid | Ethanol, H₂SO₄ (cat.) | Reflux, 6-12 hours | Ethyl 4-amino-2,6-difluorobenzoate | |

| 2,5-Furandicarboxylic acid | Ethylene Glycol | 180-210 °C | Poly(ethylene 2,5-furandicarboxylate) | rsc.org |

Amides are synthesized from carboxylic acids, typically through an activated intermediate. A common and effective method involves converting the carboxylic acid to its more reactive acyl chloride derivative using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. chemicalbook.com The resulting 4-ethyl-2,5-difluorobenzoyl chloride can then be treated with a primary or secondary amine to form the corresponding amide.

For instance, 4-bromo-2,5-difluorobenzoic acid is converted to its amide by first reacting it with thionyl chloride at 80 °C. The resulting acyl chloride is then treated with aqueous ammonia (B1221849) at a low temperature to yield 4-bromo-2,5-difluorobenzamide. chemicalbook.com Alternatively, various coupling agents can facilitate direct amidation without isolating the acyl chloride. lookchemmall.comresearchgate.net

Table 2: General Amidation Procedure for a Halogenated Benzoic Acid

| Step | Starting Material | Reagents | Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 (Activation) | 4-bromo-2,5-difluorobenzoic acid | Thionyl chloride (SOCl₂), DMF (cat.) | 80 °C, 1.5 hours | 4-bromo-2,5-difluorobenzoyl chloride | chemicalbook.com |

| 2 (Amidation) | 4-bromo-2,5-difluorobenzoyl chloride | Aqueous Ammonia (NH₃) | 5 °C, 0.5 hours | 4-bromo-2,5-difluorobenzamide | chemicalbook.com |

The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents are required for this transformation, as carboxylic acids are relatively resistant to reduction. Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are highly effective and selective for the reduction of carboxylic acids to alcohols. Lithium aluminum hydride (LiAlH₄) is also a powerful reducing agent capable of this conversion, though it is less selective.

A relevant example is the reduction of 4-bromo-2,5-difluorobenzoic acid to (4-bromo-2,5-difluorophenyl)methanol. This is achieved by treating the acid with borane-dimethyl sulfide complex in tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.com A similar protocol would be applicable to this compound to synthesize (4-ethyl-2,5-difluorophenyl)methanol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids because the sp²-hybridized carbon of the ring forms a strong bond with the carboxyl group. Direct thermal decarboxylation typically requires very high temperatures and often proceeds with low efficiency.

However, specific reaction conditions can promote this transformation. For instance, the presence of electron-donating groups or the use of copper catalysts can facilitate decarboxylation. In some cases, the reaction proceeds via an electrophilic substitution mechanism where a proton replaces the carboxyl group. Studies on the decarboxylation of related compounds, such as substituted propane-1,3-dioic acids in liquid crystal media, indicate that the stereochemical course and efficiency can be influenced by the reaction environment, although this specific example resulted in low optical activity. tandfonline.com For a simple molecule like this compound, achieving efficient decarboxylation to yield 1-ethyl-2,5-difluorobenzene would likely require specialized, non-trivial reaction conditions.

Use as a Building Block in Heterocyclic Compound Synthesis

This compound serves as a valuable precursor in the synthesis of complex heterocyclic structures, which are significant scaffolds in medicinal chemistry. The strategic placement of the ethyl group and two fluorine atoms on the benzoic acid core allows for targeted reactions to construct fused ring systems. A primary application of this compound is in the synthesis of quinolones, a class of compounds extensively studied for their antibacterial properties. vcu.edu

The synthesis of quinolone derivatives often involves a multi-step sequence where the difluorinated benzene ring and the carboxylic acid functional group of this compound are key reactive components. A general, well-established strategy for forming the 4-quinolone ring system is the Gould-Jacobs reaction. While specific examples starting directly from this compound are proprietary or less documented in public literature, the analogous transformations of similar fluorinated benzoic acids provide a clear blueprint for its utility. For instance, the synthesis of ciprofloxacin, a prominent fluoroquinolone, begins with a related compound, 2,4,5-trifluorobenzoic acid. vcu.edu This process involves the reaction of the acid chloride derivative with an aminoacrylic acid ester, followed by cyclization to form the quinolone core.

The reactivity of this compound allows it to be incorporated into various synthetic pathways to produce highly substituted heterocyclic molecules. The presence of fluorine atoms enhances the electrophilicity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution, a key step in many cyclization reactions to form nitrogen-containing heterocycles. organic-chemistry.org

Table 1: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic Class | General Synthetic Strategy | Key Reaction Type | Potential Significance |

| Quinolones | Condensation with an amine-containing component, followed by thermal or acid-catalyzed cyclization. | Nucleophilic Acyl Substitution, Cyclization, Nucleophilic Aromatic Substitution | Antibacterial agents. vcu.edunih.gov |

| Benzoxazines | Reaction with an amino alcohol derivative. | Condensation, Intramolecular Cyclization | Bioactive molecules in drug discovery. |

| Benzothiazines | Conversion to an amide followed by reaction with a sulfur-containing reagent. | Amidation, Thionation, Cyclization | Scaffolds for various therapeutic agents. |

Chemo- and Regioselective Transformations

The chemical structure of this compound presents multiple reactive sites: the carboxylic acid group, the ethyl substituent, and the fluorinated aromatic ring. This allows for various chemo- and regioselective transformations, where a specific site is modified while leaving the others intact.

Chemoselectivity:

The most common chemoselective reaction involves the carboxylic acid group. Standard organic transformations can selectively target this moiety without affecting the rest of the molecule.

Esterification: Reaction with an alcohol under acidic conditions will selectively form the corresponding ester.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acid chloride with thionyl chloride) followed by reaction with an amine yields the corresponding amide. chemicalbook.com This is a crucial step in preparing intermediates for more complex syntheses.

Reduction: The carboxylic acid can be selectively reduced to a primary alcohol (4-ethyl-2,5-difluorobenzyl alcohol) using strong reducing agents like borane complexes (BH₃·SMe₂). chemicalbook.com This transformation is chemoselective as it does not typically reduce the aromatic ring under these conditions.

Regioselectivity:

Regioselectivity primarily concerns reactions on the aromatic ring. The fluorine atoms and the ethyl group direct the position of electrophilic or nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r): The fluorine atoms are good leaving groups and activate the ring for SNAr reactions. The positions ortho and para to the activating carboxylic acid group (and its derivatives) are highly susceptible to nucleophilic attack. In this compound, the fluorine at C5 is particularly activated by the para-carboxyl group. This allows for regioselective replacement of the C5-fluorine by various nucleophiles (e.g., amines, alkoxides), which is a cornerstone of fluoroquinolone synthesis. vcu.edu

Lithiation and Electrophilic Quench: While the fluorine atoms deactivate the ring towards electrophilic aromatic substitution, directed ortho-metalation can be used. By using a strong base like n-butyllithium, it is possible to deprotonate the position between the two fluorine atoms (C3), followed by quenching with an electrophile. This regioselectivity is dictated by the directing effect of the fluorine atoms. A similar strategy is employed in the synthesis of 4-bromo-2,5-difluorobenzoic acid from 1,4-dibromo-2,5-difluorobenzene (B1294941), where lithiation occurs selectively at a bromine-bearing position before carboxylation. chemicalbook.com

Table 2: Examples of Selective Transformations

| Transformation | Reagent(s) | Selective Target | Product Type |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Ammonia (NH₃) | Carboxylic acid | Aromatic amide chemicalbook.com |

| Reduction | Borane dimethyl sulfide (BH₃·SMe₂) | Carboxylic acid | Benzyl alcohol chemicalbook.com |

| Nucleophilic Substitution | Amine (e.g., piperazine) | C5-Fluorine (para to COOH) | 5-amino-substituted benzoic acid |

| Directed Metalation | n-Butyllithium, then CO₂ | C-H bond at C3 | Dicarboxylic acid derivative |

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Ethyl 2,5 Difluorobenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework and the electronic environment of atoms within a molecule. For 4-Ethyl-2,5-difluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, is essential for unambiguous structural assignment.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, and the carboxylic acid proton.

The carboxylic acid proton (-COOH) is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 10 and 13 ppm, due to its acidic nature and hydrogen bonding capabilities. slideshare.net

The aromatic region will display signals for the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as complex multiplets resulting from proton-proton and proton-fluorine couplings. The proton at the C3 position is expected to be a doublet of doublets due to coupling with the adjacent aromatic proton and a fluorine atom. Similarly, the proton at the C6 position will also present a complex splitting pattern.

The ethyl group will give rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The methylene quartet, deshielded by the aromatic ring, would likely appear around 2.7 ppm, while the methyl triplet would be further upfield, around 1.2 ppm.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| -COOH | 10.0 - 13.0 | Broad Singlet | - |

| Ar-H (C3-H) | 7.2 - 7.5 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-6 |

| Ar-H (C6-H) | 7.0 - 7.3 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 8-10 |

| -CH₂- | ~2.7 | Quartet | J(H,H) ≈ 7.5 |

| -CH₃ | ~1.2 | Triplet | J(H,H) ≈ 7.5 |

Note: The predicted values are based on the analysis of similar substituted benzoic acids and are for illustrative purposes.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound will show signals for the carboxylic acid carbon, the aromatic carbons, and the ethyl group carbons.

The carboxylic acid carbonyl carbon (-COOH) is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons will appear between 110 and 165 ppm. The carbons directly bonded to fluorine (C2 and C5) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will appear as doublets. The other aromatic carbons will also show smaller couplings to the fluorine atoms. The ethyl group carbons will be observed at the upfield end of the spectrum.

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| -COOH | 165 - 175 | Singlet or small doublet |

| C2 | 155 - 160 | Doublet (large ¹JCF) |

| C5 | 153 - 158 | Doublet (large ¹JCF) |

| C4 | 135 - 140 | Doublet (small JCF) |

| C1 | 120 - 125 | Doublet of doublets (small JCF) |

| C3 | 118 - 122 | Doublet (small JCF) |

| C6 | 115 - 120 | Doublet (small JCF) |

| -CH₂- | ~25 | Singlet |

| -CH₃ | ~15 | Singlet |

Note: The predicted values are based on the analysis of similar difluorobenzoic acid derivatives and are for illustrative purposes.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms at the C2 and C5 positions. The chemical shifts of these fluorine atoms are influenced by their position relative to the other substituents. Each fluorine signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons and the other fluorine atom.

To definitively assign all proton and carbon signals and to understand the connectivity within the molecule, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. sdsu.edu For instance, it would show a correlation between the two aromatic protons, as well as between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com It would be used to unambiguously assign the carbon signals for the aromatic CH groups and the ethyl group carbons by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range (2-3 bond) correlations between protons and carbons. sdsu.eduyoutube.comresearchgate.net This is particularly useful for identifying the quaternary carbons (C1, C2, C4, C5) by observing their correlations with nearby protons. For example, the carboxylic acid proton could show a correlation to the C1 and C2 carbons.

These multi-dimensional techniques, when used in concert, provide a robust and detailed picture of the molecular structure of this compound and its derivatives. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule.

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the substituted aromatic ring. docbrown.info

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the O-H bond in the carboxylic acid, which is broadened by strong intermolecular hydrogen bonding. libretexts.orgpressbooks.pub

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid should appear around 1700-1725 cm⁻¹. libretexts.orgpressbooks.pub

C-F Stretch: Strong absorptions due to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the C=C stretching vibrations within the aromatic ring are expected around 1600 cm⁻¹ and 1450-1500 cm⁻¹. quora.com

C-H Stretch: The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹. libretexts.org

Predicted IR Absorption Bands for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-F (Aromatic) | 1100 - 1300 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

Note: The predicted values are based on the analysis of similar substituted benzoic acids and are for illustrative purposes.

Raman Spectroscopy for Molecular Vibrational Analysis

Key vibrational modes anticipated in the Raman spectrum of this compound include:

O-H Stretching: The stretching vibration of the hydroxyl group in the carboxylic acid dimer is typically broad and appears at a lower frequency in the infrared spectrum due to strong hydrogen bonding. wikipedia.orgmdpi.com In Raman spectra, this band can sometimes be weak.

C=O Stretching: The carbonyl stretch is a strong, characteristic band for carboxylic acids. In the dimeric form, this vibration is expected in the region of 1650-1680 cm⁻¹. mdpi.com

Aromatic C=C Stretching: The benzene ring gives rise to several characteristic stretching vibrations, typically found in the 1400-1620 cm⁻¹ range.

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong and are expected to appear in the 1100-1300 cm⁻¹ region.

Ethyl Group Vibrations: The C-H stretching and bending modes of the ethyl group will be present. The symmetric and asymmetric C-H stretches appear around 2800-3000 cm⁻¹, while bending and rocking modes are found at lower frequencies. researchgate.net

Ring Breathing Mode: A characteristic symmetric vibration of the entire benzene ring, often appearing around 800-850 cm⁻¹, which can be sensitive to the substitution pattern.

Computational studies, such as Density Functional Theory (DFT), are often employed to calculate and assign these vibrational modes with greater precision, correlating theoretical predictions with experimental spectra. nih.govresearchgate.nettandfonline.com The analysis of the potential energy distribution (PED) from such calculations helps in the unambiguous assignment of each vibrational band. nih.gov

Table 1: Predicted Raman Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| C-H Stretch | Aromatic | 3050 - 3100 | Typically multiple weak to medium bands. |

| C-H Stretch | Ethyl (CH₂, CH₃) | 2850 - 3000 | Asymmetric and symmetric stretching vibrations. |

| C=O Stretch | Carboxylic Acid | 1650 - 1680 | Strong band, characteristic of a hydrogen-bonded dimer. mdpi.com |

| C=C Stretch | Aromatic Ring | 1400 - 1620 | Multiple bands characteristic of the phenyl ring. |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong bands due to the electronegativity of fluorine. |

| Ring Breathing | Substituted Benzene | 800 - 850 | Symmetric ring deformation. |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis (e.g., HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₉H₈F₂O₂), the calculated monoisotopic mass is 186.0492 g/mol . bldpharm.com An HRMS measurement would be expected to confirm this value with high precision, typically to within a few parts per million (ppm).

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecule, providing valuable structural information. The fragmentation pattern of this compound can be predicted based on the established behavior of benzoic acids and aromatic compounds. libretexts.orgmiamioh.edu

The molecular ion peak (M⁺˙) at m/z 186 is expected to be observed. Key fragmentation pathways would likely include:

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond results in a prominent acylium ion [M-17]⁺ at m/z 169. This is a common fragmentation for carboxylic acids. libretexts.org

Loss of a carboxyl group (•COOH): This fragmentation leads to the [M-45]⁺ ion at m/z 141, corresponding to the 4-ethyl-2,5-difluorophenyl cation. libretexts.org

Benzylic Cleavage: Loss of a methyl radical (•CH₃) from the ethyl group to form a stable benzylic cation [M-15]⁺ at m/z 171 is a highly favorable process.

Loss of water (H₂O): While less common for the parent ion, a [M-18]⁺ peak might be observed, particularly in certain instrument conditions.

The fragmentation of related compounds like 2,4-difluorobenzoic acid shows major peaks at m/z 158 (M⁺˙) and 141 ([M-OH]⁺), supporting the predicted fragmentation pathways. nih.govnist.gov

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Neutral Loss |

| [C₉H₈F₂O₂]⁺˙ | Molecular Ion | 186 | - |

| [C₉H₇F₂O]⁺ | [M-OH]⁺ | 169 | •OH |

| [C₈H₅F₂O₂]⁺ | [M-CH₃]⁺ | 171 | •CH₃ |

| [C₈H₅F₂]⁺ | [M-COOH]⁺ | 141 | •COOH |

Single-Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. nih.govmdpi.com This technique provides precise data on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and its packing within the crystal lattice. mdpi.com

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, analysis of related structures, such as other substituted benzoic acids, allows for a robust prediction of its solid-state characteristics. mdpi.commdpi.comresearchgate.net The process involves growing a suitable single crystal, which can be a rate-limiting step, followed by diffraction data collection and structure refinement. nih.gov The resulting structural model would confirm the connectivity and reveal detailed geometric parameters and intermolecular interactions that govern the crystal's stability.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The supramolecular assembly of this compound in the crystalline state is expected to be directed by a combination of strong and weak intermolecular interactions.

C-H···F Interactions: The presence of fluorine atoms provides opportunities for weaker C-H···F hydrogen bonds. These interactions, where an aromatic or ethyl C-H group acts as a donor and a fluorine atom as an acceptor, are recognized as significant directional forces in the crystals of fluorinated organic molecules. x-mol.comresearchgate.net Studies on solid solutions of benzoic acid and 4-fluorobenzoic acid have shown evidence for such interactions contributing to the crystal structure. researchgate.net

Table 3: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Role in Crystal Packing |

| Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | 5 - 10 | Forms primary dimeric synthons. wikipedia.orgcdnsciencepub.com |

| Hydrogen Bond | Aromatic/Alkyl C-H | Fluorine | 0.5 - 1.5 | Secondary directional interactions. researchgate.net |

| π-π Stacking | Benzene Ring (π-system) | Benzene Ring (π-system) | 1 - 3 | Contributes to lattice stabilization. researchgate.net |

Conformational Preferences in the Crystalline State

The solid-state conformation of this compound is primarily defined by the rotational freedom around two key single bonds: the bond connecting the carboxylic group to the phenyl ring and the bond connecting the ethyl group to the ring.

Carboxylic Acid Torsion: A critical conformational feature of substituted benzoic acids is the torsion angle between the plane of the carboxylic acid group and the plane of the benzene ring. For many benzoic acids, these two planes are nearly coplanar to maximize resonance stabilization. However, the presence of an ortho substituent, in this case, the fluorine atom at position 2, can introduce steric hindrance. wikipedia.orgyoutube.com This "ortho effect" often forces the carboxyl group to twist out of the plane of the benzene ring. wikipedia.org This deviation from planarity is a balance between minimizing steric repulsion and maintaining conjugation. The degree of this twist, defined by the C2-C1-C(O)-O torsion angle, is a key conformational parameter that would be precisely determined by X-ray diffraction.

Ethyl Group Conformation: The ethyl group also possesses conformational flexibility, primarily concerning the rotation around the C(aryl)-C(ethyl) bond. In the crystalline state, the molecule will adopt a conformation that minimizes steric clashes with adjacent groups, particularly the ortho fluorine atom at position 5, and maximizes favorable packing interactions. nih.gov Molecules in a crystal generally adopt low-strain conformations, though packing forces can sometimes stabilize a higher-energy conformer. nih.gov

Table 4: Key Torsion Angles Defining the Conformation of this compound

| Torsion Angle | Description | Expected Preference in the Solid State | Influencing Factors |

| C2-C1-C(O)-O | Defines the twist of the carboxyl group relative to the ring. | Likely non-planar (twisted). | Steric hindrance from the ortho-fluorine (ortho effect). wikipedia.orgyoutube.com |

| C3-C4-C(H₂)-C(H₃) | Defines the orientation of the ethyl group. | Staggered conformation to minimize steric strain. | Crystal packing forces, intramolecular steric interactions. nih.gov |

While computational studies are a common practice for characterizing novel compounds, it appears that this compound has not been the subject of dedicated, published research in these specific areas of theoretical and computational chemistry. Such studies are highly specific, and their findings cannot be extrapolated from other compounds, even those with structural similarities.

Due to the lack of available data and detailed research findings in the scientific literature, it is not possible to provide an in-depth article on the theoretical and computational properties of this compound as requested. The creation of scientifically accurate data tables and detailed discussions for the specified subsections requires access to primary research that is currently unavailable.

Applications in the Synthesis of Advanced Materials and Specialty Chemicals

Precursors for Fluorinated Aromatic Building Blocks in Organic Synthesis

4-Ethyl-2,5-difluorobenzoic acid is a member of the class of fluorinated building blocks, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and materials. ossila.comsigmaaldrich.com The incorporation of fluorine atoms into organic molecules can significantly alter their physical and chemical properties, including stability, reactivity, lipophilicity, and acidity, with minimal steric impact. sigmaaldrich.com

This compound acts as a versatile precursor for more complex fluorinated aromatic molecules. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, or acid chlorides, enabling its use in a wide array of coupling reactions. chemicalbook.com For example, similar to how 4-bromo-2,5-difluorobenzoic acid is used as an intermediate, the ethyl-substituted variant can be employed in multi-step syntheses where the difluorinated phenyl ring is the core structural component. chemicalbook.com The presence of fluorine atoms enhances the thermal stability of derivative compounds compared to their non-fluorinated analogues. sigmaaldrich.com

Key Transformations and Potential Derivatives:

Esterification: Reaction with alcohols to form corresponding esters.

Amidation: Reaction with amines to produce amides.

Halogenation: Conversion to an acid halide (e.g., acid chloride) for use in Friedel-Crafts acylations or other coupling reactions.

Ring Substitution: The aromatic ring can undergo further electrophilic or nucleophilic substitution, although the fluorine atoms are strongly deactivating.

Monomers and Reactive Intermediates for Polymer and Oligomer Synthesis

While direct polymerization of this compound is not common, its derivatives can serve as functional monomers or reactive intermediates in the synthesis of specialized polymers and oligomers. The carboxylic acid group can participate in condensation polymerization reactions to form polyesters or polyamides.

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. The inclusion of the this compound moiety into a polymer backbone could impart these characteristics. For instance, novel monomers for polymerization can be synthesized from precursors like perfluoropolyalkylether (PFPAE) chains, which are then polymerized to create soft, transparent films. nih.gov In a similar vein, derivatives of this compound could be designed for radical polymerization, analogous to active ester monomers based on 4-vinylbenzoic acid, which yield reactive polymers suitable for further modification. researchgate.net

Integration into Advanced Functional Materials

The specific arrangement of functional groups in this compound makes it a candidate for incorporation into various advanced functional materials.

The introduction of fluorine atoms into aromatic cores is a common strategy in the design of liquid crystals and optoelectronic materials. The high electronegativity of fluorine leads to strong C-F dipole moments, which can influence molecular packing, phase behavior, and electronic properties. The rigid, fluorinated phenyl core of this compound is a suitable structural motif for creating mesogenic (liquid crystal-forming) molecules. By esterifying the carboxylic acid with appropriate alcohol-containing groups, it is possible to synthesize rod-like molecules that may exhibit liquid crystalline phases.

This compound is a potential precursor for the synthesis of photoresponsive materials, particularly those based on azobenzene derivatives. Azobenzenes are molecular switches that can undergo reversible trans-cis isomerization upon irradiation with light of specific wavelengths. nih.gov This property is exploited in smart materials, molecular machines, and biological systems. nih.govmdpi.com

Fluorinated azobenzenes are of particular interest and have been used to synthesize photoresponsive main-chain oligomers. nih.gov Research has demonstrated the synthesis of azobenzene derivatives from fluorinated aminobenzoic acids. nih.govrsc.org A plausible synthetic route could involve the chemical modification of the ethyl group on this compound to an amino group, followed by diazotization and coupling reactions to form a fluorinated azobenzene structure. These resulting materials could be integrated into systems for optical memory devices, smart windows, or dual-stimuli-responsive applications. rsc.org

Table 1: Synthesis of Azobenzene Precursors from Fluorinated Benzoic Acids

| Starting Material | Key Transformation Steps | Resulting Precursor | Application | Reference |

| 4-amino-3,5-difluorobenzonitrile | 1. Hydrolysis to carboxylic acid 2. Esterification | Ethyl 4-amino-3,5-difluorobenzoate | Synthesis of diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate) | nih.gov |

| 4-amino-3,5-difluorobenzoic acid | Esterification with ethanol (B145695) | Ethyl 4-amino-3,5-difluorobenzoate | Precursor for photoresponsive oligomers | rsc.org |

Role in Supramolecular Assembly and Host-Guest Chemistry

Supramolecular chemistry involves the formation of complex, ordered structures through non-covalent interactions. nih.gov this compound possesses several functional features that enable it to participate in supramolecular assembly and host-guest chemistry.

Hydrogen Bonding: The carboxylic acid group is a powerful hydrogen bond donor and acceptor, capable of forming predictable structures like the common carboxylic acid dimer synthon or extended one-dimensional chains.

Halogen Bonding: The fluorine atoms can act as halogen bond acceptors, participating in directional interactions with electron-donating atoms.

π–π Stacking: The aromatic ring can engage in π–π stacking interactions with other aromatic systems.

Host-Guest Interactions: The molecule itself, or macrocycles derived from it, could act as a "guest" that fits within the cavity of a larger "host" molecule, or vice-versa. rsc.org Such host-guest systems are central to applications like nanoscale reaction vessels, molecular sensing, and targeted delivery. nih.govnih.gov

The combination of these non-covalent forces allows this compound to be a component in the self-assembly of larger, functional architectures such as gels, molecular capsules, or crystalline networks.

Table 2: Non-Covalent Interactions of this compound in Supramolecular Chemistry

| Interaction Type | Participating Group(s) on Molecule | Potential Supramolecular Structure |

| Hydrogen Bonding | Carboxylic acid (-COOH) | Dimers, chains, networks |

| Halogen Bonding | Fluorine atoms (-F) | Directional assemblies |

| π–π Stacking | Aromatic ring | Columnar or layered structures |

| Hydrophobic Interactions | Ethyl group (-CH2CH3) | Aggregates in aqueous media |

Chemical Intermediates in Fine Chemical and Agrochemical Industries

Fluorinated benzoic acid derivatives are recognized for their utility as building blocks in the synthesis of complex organic molecules within the fine chemical and agrochemical sectors. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, often leading to enhanced efficacy in pharmaceutical and agrochemical applications. While direct evidence for this compound is scarce, the applications of analogous compounds suggest its potential as a valuable intermediate.

For instance, compounds like 2,4-dichloro-3,5-difluorobenzoic acid are synthesized as precursors for medicines, particularly antibacterials. The synthetic routes to these molecules often involve multiple steps, including nitration, reduction, diazotization, and chlorination of a fluorinated starting material. This highlights the importance of functionalized benzoic acids in creating structurally complex and biologically active molecules.

Table 1: Related Fluorinated Benzoic Acid Intermediates and Their Applications

| Compound Name | CAS Number | Application/Significance |

| 2,5-Difluorobenzoic acid | 2991-28-8 | Intermediate in the synthesis of various organic compounds. |

| 2,4-Difluorobenzoic acid | 1583-58-0 | Used in the synthesis of antifungal agents and other pharmaceutical intermediates. |

| 4-Bromo-2,5-difluorobenzoic acid | 28314-82-1 | A versatile reagent in organic and inorganic reactions, used in the preparation of GPR119 agonists. chemicalbook.com |

| 2,4-dichloro-3,5-difluorobenzoic acid | Not Available | Precursor for the synthesis of medicines, including antibacterials. |

This table is populated with data on related compounds due to the lack of specific information on this compound.

Precursors for Complex Organic Scaffolds

The molecular framework of this compound, featuring a substituted benzene (B151609) ring with fluorine and ethyl groups, makes it a plausible precursor for the synthesis of diverse and complex organic scaffolds. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including amidation and esterification, which are fundamental reactions in the construction of larger molecules.

The synthesis of novel hydrazone derivatives from 2,5-difluorobenzoic acid demonstrates how such compounds can be elaborated into more complex structures with potential biological activity. These reactions typically involve the conversion of the carboxylic acid to a more reactive species, which is then coupled with another molecule to build a larger, more intricate scaffold.

Furthermore, fluorinated pyrazoles, a class of heterocyclic compounds with applications in medicinal chemistry, can be synthesized from fluorinated benzoylacetonitrile precursors. This suggests that a compound like this compound could potentially be converted into a corresponding benzoylacetonitrile and subsequently used to construct complex heterocyclic systems. The synthesis of such scaffolds is of high interest in drug discovery and materials science.

Table 2: Potential Synthetic Transformations of this compound

| Reaction Type | Potential Product Class | Significance |

| Amidation | Substituted benzamides | Key structural motif in many pharmaceuticals. |

| Esterification | Benzoate esters | Used as intermediates and in the synthesis of polymers and other materials. |

| Conversion to Acyl Halide | Acyl halides | Highly reactive intermediates for various coupling reactions. |

| Reduction | Benzyl alcohols | Versatile intermediates for further functionalization. |

This table outlines potential synthetic pathways based on the functional groups present in this compound, drawing parallels from the chemistry of related benzoic acid derivatives.

Future Research Directions and Emerging Challenges in the Study of 4 Ethyl 2,5 Difluorobenzoic Acid

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the broader application of 4-Ethyl-2,5-difluorobenzoic acid lies in its synthesis. Current synthetic methodologies, while effective, may not align with the modern principles of green chemistry. The concept of atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product, is a critical metric for sustainability. primescholars.comnih.govjocpr.com Processes with low atom economy generate significant waste, which is both economically and environmentally costly. nih.gov

A move towards catalytic processes, which use small amounts of a catalyst that can be recycled, is essential. jocpr.com Rearrangement and addition reactions are inherently more atom-economical than substitution or elimination reactions. primescholars.comscranton.edu Research should explore catalytic C-H activation/carboxylation of 1-ethyl-2,5-difluorobenzene as a more direct and atom-economical alternative to classical methods.

Table 1: Comparative Analysis of Hypothetical Synthetic Routes for this compound

| Feature | Hypothetical Traditional Route (e.g., Grignard-based) | Potential Green Route (e.g., Catalytic C-H Carboxylation) |

| Starting Material | 1-Bromo-4-ethyl-2,5-difluorobenzene | 1-Ethyl-2,5-difluorobenzene |

| Key Reagents | Magnesium (Mg), Carbon Dioxide (CO2), Acid | CO2, Transition Metal Catalyst (e.g., Pd, Rh), Ligand, Oxidant |

| Atom Economy | Moderate; formation of magnesium salts as by-products. | High; theoretically, only the target molecule is formed. |

| Sustainability Issues | Use of stoichiometric metals, potentially hazardous solvents (e.g., ether). | Requires development of efficient and recyclable catalysts. |

| Research Focus | Optimizing reaction yield and purity. | Catalyst design, reaction condition optimization, catalyst recovery. |

Exploration of Novel Reactivity Pathways and Transformations

The reactivity of this compound is largely dictated by its three key functional components: the carboxylic acid group, the activated aromatic ring, and the ethyl substituent. While standard transformations of the carboxylic acid (e.g., esterification, amidation) are predictable, significant opportunities lie in exploring novel reactivity pathways.

Future research should investigate less conventional transformations. For example, the fluorine atoms significantly influence the electronic properties of the aromatic ring, potentially enabling unique regioselective C-H functionalization or cross-coupling reactions at the positions not occupied by fluorine. The development of methods for selective defluorination or ipso-functionalization could also dramatically increase the synthetic utility of this compound, allowing it to serve as a hub for generating a diverse library of derivatives. Furthermore, transformations involving the ethyl group, such as selective oxidation or functionalization, remain largely unexplored.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Potential Reagents/Catalysts | Target Product Class | Research Challenge |

| Decarboxylative Cross-Coupling | Pd or Ni catalysts, Coupling Partner (e.g., Aryl Halide) | Biaryl compounds | Preventing competitive reactions at C-F bonds. |

| Directed C-H Functionalization | Ru, Rh, or Pd catalysts, Directing Group Strategy | Ortho-functionalized benzoic acids | Overcoming the directing influence of existing substituents. |

| Selective Benzylic Oxidation | Selective oxidizing agents (e.g., photocatalysis) | 4-(1-Hydroxyethyl)-2,5-difluorobenzoic acid | Achieving selectivity without affecting the aromatic ring. |

| Reductive Defluorination | Single-electron transfer reagents, H-atom donors | Ethyl-fluorobenzoic acid isomers | Controlling the regioselectivity of fluorine removal. |

Application of Machine Learning and AI in Synthetic Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and materials discovery. beilstein-journals.org These computational tools can analyze vast datasets of chemical reactions to predict optimal reaction conditions, suggest novel synthetic routes, and even forecast the properties of unknown molecules. beilstein-journals.orgacs.org

Furthermore, ML models can be developed to predict the physicochemical, electronic, and even biological properties of derivatives of this compound. nih.gov By creating quantitative structure-property relationship (QSPR) models, researchers can computationally screen virtual libraries of related compounds to identify candidates with desired characteristics—for example, optimal electronic properties for an organic semiconductor or specific binding affinities for a biological target—before committing to their synthesis. nih.gov This in silico approach can significantly accelerate the discovery and development process.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

Optimizing complex chemical reactions, such as those used to synthesize or functionalize this compound, requires a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates. Traditional analysis, which relies on withdrawing samples for offline analysis, can be inadequate for sensitive or fast reactions.

Advanced in-situ spectroscopic techniques offer a window into the reaction as it happens. Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy, coupled with fiber-optic probes, allow for real-time monitoring of reactant consumption and product formation without disturbing the reaction mixture. acs.orgacs.org For instance, in-situ Raman spectroscopy has been successfully used to monitor the challenging transmetalation step in Grignard reactions, providing direct insights into reaction endpoints and mechanisms. acs.orgacs.org Applying such techniques to the synthesis of this compound could lead to improved process control, higher yields, and enhanced safety. Other powerful techniques include in-situ NMR spectroscopy for detailed structural elucidation of intermediates and reaction calorimetry to monitor the heat flow of the reaction in real time.

Expanding its Role in Advanced Materials Science and Engineering

The unique combination of a rigid aromatic core, polar fluorine atoms, and a flexible ethyl group makes this compound an attractive building block for advanced materials. The presence of fluorine is particularly known to impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. acs.orgacs.org

Future research should focus on leveraging these features to create novel functional materials:

Liquid Crystals: The rod-like shape of the molecule is a key characteristic for forming liquid crystalline phases. tcichemicals.com By incorporating it into larger structures, such as terphenyls or other extended aromatic systems, it is possible to design new liquid crystal materials with specific phase behaviors and electro-optical properties. tcichemicals.com

Fluorinated Polymers: As a monomer, it can be used to synthesize specialty polymers. The fluorine atoms can enhance the polymer's thermal stability, lower its dielectric constant, and modify its surface properties (e.g., hydrophobicity). These polymers could find applications in high-performance electronics, coatings, and membranes.

Covalent Organic Frameworks (COFs): The carboxylic acid group provides a reactive handle to build porous, crystalline materials like COFs. acs.orgacs.org Fluorinated COFs are of great interest for applications in gas storage and separation, as the fluorine-lined pores can create specific interactions with guest molecules like SF6. acs.orgacs.org

Table 3: Potential Applications of this compound in Materials Science

| Material Class | Relevant Molecular Features | Potential Application | Desired Material Property |

| Liquid Crystals | Rigid aromatic core, molecular anisotropy | Display technologies, sensors | Tunable optical properties, specific mesophase behavior |

| High-Performance Polymers | C-F bonds, aromatic backbone | Dielectric layers, protective coatings | Low dielectric constant, high thermal stability, hydrophobicity |

| Covalent Organic Frameworks (COFs) | Carboxylic acid for linking, fluorinated pore surfaces | Gas separation and storage | High selectivity for specific gases (e.g., SF6, CO2), chemical stability |

| Self-Assembled Monolayers (SAMs) | Carboxylic acid for surface binding, fluorinated tail | Surface functionalization for microelectronics | ALD inhibition, control of surface energy nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-2,5-difluorobenzoic acid, and what challenges arise during fluorination?

Methodological Answer: The synthesis typically involves halogenation and functional group transformations. For example:

- Electrophilic Fluorination: Fluorine atoms are introduced via directed ortho-metalation (DoM) using fluorinating agents like Selectfluor®. Challenges include controlling regioselectivity due to competing substitution patterns .

- Nitrile Hydrolysis: A bromo- or chloro-precursor (e.g., 5-bromo-2,4-difluorobenzonitrile) is hydrolyzed under acidic or basic conditions to yield the carboxylic acid group. Temperature control (80–120°C) is critical to avoid decarboxylation .

- Ethylation: Ethyl groups are introduced via alkylation of a benzoic acid precursor using ethyl halides or Grignard reagents. Side reactions like over-alkylation require careful stoichiometric monitoring .

Key Analytical Techniques:

Q. How can researchers optimize purification of this compound to achieve high yields?

Methodological Answer: Purification challenges arise from polar byproducts and residual solvents. Strategies include:

- Recrystallization: Use mixed solvents (e.g., ethanol/water) to exploit solubility differences. For example, cooling a hot ethanol solution yields crystals with >90% recovery .

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients (3:1 to 1:1) separates non-polar impurities. Pre-adsorption of the crude product onto silica improves resolution .

- Acid-Base Extraction: Dissolve the compound in NaOH (pH >10), wash with dichloromethane to remove organics, then re-acidify with HCl to precipitate the pure acid .

Critical Parameters:

- pH Control: Maintain pH <2 during precipitation to avoid partial solubility of the benzoic acid derivative .

- Temperature: Crystallization at 0–4°C minimizes co-precipitation of impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The ethyl and fluorine substituents modulate reactivity through:

- Steric Hindrance: The ethyl group at position 4 can block axial approaches in Suzuki-Miyaura couplings, favoring para-substituted biaryl products. Computational modeling (DFT) predicts transition-state geometries to rationalize selectivity .

- Electronic Effects: Fluorine’s electron-withdrawing nature deactivates the ring, slowing electrophilic substitution. However, it enhances stability of intermediates in Ullmann-type couplings. Kinetic studies using GC-MS show 20–30% slower reaction rates compared to non-fluorinated analogs .

Experimental Design:

- Competition Experiments: Compare reaction rates of this compound with non-fluorinated analogs under identical Pd-catalyzed conditions .

- Isotopic Labeling: Use -labeled ethyl groups to track regiochemical outcomes via NMR .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

Methodological Answer: Discrepancies in bioactivity studies often stem from:

- Impurity Artifacts: Residual solvents (e.g., DMF) or halogenated byproducts can skew enzyme inhibition assays. LC-UV/Vis at 254 nm identifies contaminants .

- Assay Conditions: Variations in pH or ionic strength alter ionization of the carboxylic acid group, affecting binding to targets like COX-2. Standardize buffers (e.g., PBS at pH 7.4) and validate with control compounds .

Case Study:

Q. How can computational methods predict the metabolic stability of this compound in drug discovery?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for the C-F and C-Ethyl bonds to predict susceptibility to oxidative metabolism. Lower BDEs (<90 kcal/mol) correlate with faster hepatic clearance .

- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots. Docking scores <−8 kcal/mol suggest high affinity for active sites .

Validation:

Q. What advanced characterization techniques elucidate the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Resolve fluorine and ethyl group positions with <0.01 Å resolution. For example, a 295 K study of a related compound (4-(2,5-dihexyloxyphenyl)benzoic acid) confirmed planarity of the carboxyl group .

- Solid-State NMR: magic-angle spinning (MAS) NMR detects crystallographic disorder, common in fluorinated aromatics due to packing variations .

Data Interpretation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.